C4 Bromophenyl Enhances ATAD2 Bromodomain Binding Affinity vs. 2‑Methoxyphenyl
In a chemoproteomic bromosphere assay performed in human HUT78 cells, 4‑(4‑bromophenyl)-3,3‑dimethylazetidin‑2‑one (as its full structural context) demonstrated a Kd of 158 nM for the ATAD2 bromodomain [1]. In contrast, a structurally related 3,3‑dimethylazetidin‑2‑one bearing a 2‑methoxyphenyl group at C4 displayed no detectable binding to ATAD2 under comparable conditions [1]. The 4‑bromophenyl group therefore confers a measurable gain in ATAD2 engagement that is absent in the 2‑methoxyphenyl analog.
| Evidence Dimension | ATAD2 bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | 158 nM |
| Comparator Or Baseline | 3,3‑dimethylazetidin‑2‑one with C4 2‑methoxyphenyl group: no binding detected |
| Quantified Difference | >158 nM increase in affinity |
| Conditions | Bromosphere chemoproteomic assay in human HUT78 cells, 45 min incubation, mass spectrometry readout |
Why This Matters
Enables preferential engagement of ATAD2 over BRD4/BRD3, which is critical for chemical probe development targeting ATAD2‑dependent cancers.
- [1] BindingDB Entry: BDBM50098250 (CHEMBL3590389). Kd values for ATAD2, BRD4, BRD3. View Source
